molecular formula C15H24 B8070417 (S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene

(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene

Cat. No. B8070417
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-ACWLMNNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Teucrium montanum, Stachys obliqua, and other organisms with data available.

Scientific Research Applications

  • Copolymerizations of Olefins and Dienes : The copolymerization of olefins like ethylene and propylene with various dienes, including isoprene and 1,9-decadiene, has been studied using both homogeneous and heterogeneous catalysts. This research is significant for understanding the polymerization behaviors, such as catalytic activity and copolymer composition, which are essential for developing new materials with specific properties (Lee, Yoon, Park, & Lee, 1997).

  • Valenzisomerisierung von Cyclodeca‐1,5‐dien : A study on the valency isomerization of cyclodeca-1,5-diene has provided insights into the behavior of this compound under different temperatures, revealing the formation of various dienes and valency isomerisation to 1,2-divinylcyclohexane under specific conditions (Grob, Link, & Schiess, 1963).

  • Stereochemistry in the Formation of π-Allylpalladium Complexes : Research on the reaction of dienes like 1-isopropyl-4-methylcyclohexa-1,3-diene with a palladium salt to form π-allylpalladium chloride complexes has implications for understanding the stereochemistry of these reactions, which is crucial for the synthesis of specific compounds in pharmaceutical and material science (Imaizumi, Matsuhisa, & Senda, 1985).

  • Cyclopolymerization Catalyzed by Pd Complexes : The study on the cyclopolymerization of monoterminal 1,6-dienes catalyzed by Pd complexes has implications for creating polymers with specific structural features. This is important for developing new polymer materials with unique physical properties (Okada, Takeuchi, & Osakada, 2010).

  • Copolymerization of Propene-Nonconjugated Dienes : This research discusses the copolymerization of propylene with nonconjugated dienes, which is crucial for the development of new polymer materials. The study also explores derivatization through hydroboration and epoxydation, which can enhance the properties of these materials (Dassaud, Guyot, & Spitz, 1993).

properties

IUPAC Name

(1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8-,14-7-/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBLDCXCZKKJE-ACWLMNNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC(=C)/C=C\[C@@H](CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene

CAS RN

37839-63-7
Record name 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Reactant of Route 2
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Reactant of Route 3
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Reactant of Route 4
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Reactant of Route 5
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Reactant of Route 6
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene

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